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Compound of Interest

Compound Name: R-547 mesylate

CAS No.: 869369-26-6

Cat. No.: B610395 Get Quote

Executive Summary: The Selectivity vs. Potency
Trade-off
In the landscape of Cyclin-Dependent Kinase (CDK) inhibitors, Palbociclib (PD-0332991) and

R-547 (Ro-5474) represent two distinct medicinal chemistry philosophies: precision selectivity

versus pan-potent inhibition.

Palbociclib is the clinical gold standard for HR+ breast cancer. It functions as a highly

selective "brake," arresting cells exclusively in the G1 phase by targeting CDK4/6. Its high

selectivity profile results in a manageable toxicity profile (mainly neutropenia), allowing for

chronic dosing.

R-547 mesylate, developed by Roche, is a multi-targeted "pan-CDK" inhibitor. While it

exhibits numerically superior potency against CDK4 (Ki ~1 nM), its lack of selectivity—

simultaneously hitting CDK1 and CDK2—results in a broader "cytotoxic" profile, arresting

cells at both G1 and G2/M phases.

The Verdict: Researchers seeking to model clinical standard-of-care should use Palbociclib.

Researchers investigating aggressive, resistant tumor models where G1-checkpoint escape

has occurred should utilize R-547 to leverage its multi-phase blockade.
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To understand the experimental data, one must first visualize the blockade points. Palbociclib

acts strictly at the Restriction Point (R-point), whereas R-547 acts as a systemic cell cycle

shutdown agent.

Pathway Visualization
The following diagram illustrates the differential inhibition points. Note how R-547 intersects

multiple nodes (CDK1, CDK2, CDK4), while Palbociclib is isolated to the G1 initiation complex.
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Figure 1: Differential blockade of the cell cycle. Palbociclib induces G1 arrest only. R-547

induces G1, S, and G2/M failure.
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Quantitative Potency Analysis
The following data aggregates biochemical kinase assays (cell-free) and cellular proliferation

assays.

Table 1: Enzymatic Inhibition Profile (Cell-Free)
Note the "Selectivity Window" column. Palbociclib has a >1000-fold window against CDK1/2;

R-547 has none.

Target Kinase
Palbociclib IC50
(nM)

R-547 Ki (nM) Interpretation

CDK4 / Cyclin D1 11 1
R-547 is ~10x more

potent biochemically.

CDK6 / Cyclin D3 16 ~1-3 Both are highly potent.

CDK2 / Cyclin E >10,000 (Inactive) 3

CRITICAL

DIFFERENCE: R-547

blocks S-phase

progression.

CDK1 / Cyclin B >10,000 (Inactive) 1

CRITICAL

DIFFERENCE: R-547

blocks Mitosis.

Selectivity Highly Selective Pan-CDK
Palbociclib is safer; R-

547 is more cytotoxic.

Table 2: Functional Cellular Outcomes
Based on HCT116 and MCF-7 cell line models.
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Feature Palbociclib R-547 Mesylate

Primary Cell Cycle Block G1 Phase (exclusively)
G1 & G2/M Phase (dual

blockade)

Mechanism of Death Senescence / Cytostasis Apoptosis (rapid onset)

Rb Status Dependency
Strictly Rb-dependent

(Requires functional Rb)

Rb-Independent efficacy

(Works in Rb-negative lines via

CDK1 blockade)

Therapeutic Index Wide (Mainly neutropenia) Narrow (General cytotoxicity)

Experimental Validation: The "Self-Validating"
Protocol
As a scientist, you should not rely solely on IC50 tables. You must validate the mechanism in

your specific cell model. The most robust method to distinguish these two compounds is Flow

Cytometry with Propidium Iodide (PI) Staining.

Why this protocol?
A simple viability assay (like MTT or CTG) cannot distinguish between G1 arrest (Palbociclib)

and G2 toxicity (R-547). Flow cytometry visualizes the DNA content, providing a "fingerprint" of

the drug's action.
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Figure 2: Step-by-step workflow for comparative cell cycle analysis.
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Detailed Protocol Steps
Step 1: Treatment Strategy

Dose Selection: Treat cells at 100 nM and 500 nM.

Rationale: At 100 nM, Palbociclib is specific to CDK4/6. If you use 5 µM, Palbociclib loses

specificity. R-547 will show profound effects at 100 nM due to its low Ki.

Controls: DMSO (Negative) and Nocodazole (Positive control for G2/M arrest—useful to

compare against R-547).

Step 2: Fixation (The Failure Point)

Expert Insight: The most common error is cell clumping during fixation, which mimics G2/M

doublets.

Technique: Add the cell pellet dropwise into vortexing cold 70% ethanol. Do not add ethanol

to the pellet.

Step 3: Data Interpretation (The "Self-Check")

Palbociclib Result: You must see a sharp increase in the 2N (G1) peak and a depletion of the

S-phase valley compared to DMSO.

R-547 Result: You will see a retention of the 4N (G2/M) peak (blockade of CDK1) alongside

G1 arrest. You may also see a "Sub-G1" peak (debris <2N), indicating apoptosis.

Senior Scientist's Commentary: When to Use
Which?
Use Palbociclib (PD-0332991) when:

You are studying ER+ Breast Cancer mechanisms.[1][2]

You need to induce Senescence rather than immediate cell death.
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You are studying resistance mechanisms involving Cyclin E amplification (Palbociclib is

ineffective here, making it a good negative control).

Use R-547 Mesylate when:

You are targeting Rb-negative tumors. (Palbociclib is useless without Rb; R-547 works by

hitting CDK1).

You need a positive control for pan-CDK inhibition.

You are investigating "CDK inhibitor resistance" and want to see if hitting downstream

kinases (CDK1/2) overcomes the resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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